Ixazomib citrate

Übersicht

Beschreibung

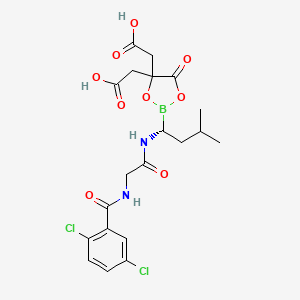

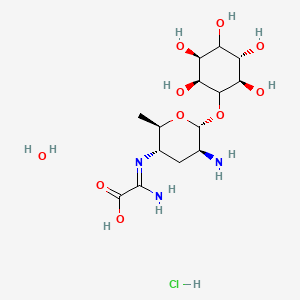

Ixazomib-Citrat ist ein Boronsäureester und ein Prodrug, das unter physiologischen Bedingungen schnell zu seiner biologisch aktiven Form, Ixazomib, einer Boronsäure, hydrolysiert . Es wird hauptsächlich zur Behandlung des multiplen Myeloms eingesetzt, einer Art von weißem Blutkrebs . Ixazomib-Citrat wird unter dem Handelsnamen Ninlaro vermarktet und wurde von Takeda Pharmaceuticals entwickelt .

Herstellungsmethoden

Die Herstellung von Ixazomib-Citrat beinhaltet mehrere synthetische Wege und Reaktionsbedingungen. Ein effizienter Prozess beinhaltet die direkte Umwandlung eines Boroesters in Ixazomib-Citrat . Der Prozess kann in einem einzigen Reaktionsgefäß durchgeführt werden, was ihn industriell realisierbar macht . Die Reaktion beinhaltet typischerweise die Verwendung von Citronensäure-Monohydrat und Dichlormethan als Lösungsmittel .

Wirkmechanismus

Target of Action

Ixazomib citrate is a second-generation proteasome inhibitor . Its primary targets are the proteolytic sites of the 20S proteasome, specifically the CT-L (β5) site . The 20S proteasome plays a crucial role in protein degradation within cells, which is essential for various biological processes .

Mode of Action

This compound is a prodrug that rapidly hydrolyzes to its active form, ixazomib . It acts as an N-capped dipeptidyl leucine boronic acid, which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, it also seems to inhibit the proteolytic β1 and β2 subunits . This inhibition leads to the accumulation of ubiquitinated proteins .

Biochemical Pathways

The inhibition of the proteasome by ixazomib disrupts protein homeostasis within the cell . This disruption leads to the accumulation of misfolded proteins, triggering the activation of apoptotic pathways . The accumulation of these “protein wastes” can cause cell death or apoptosis . Certain types of cancer cells, such as those in multiple myeloma, generate and accumulate proteins at a faster rate, making them more susceptible to the effects of proteasome inhibitors .

Pharmacokinetics

Ixazomib is rapidly absorbed with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Its pharmacokinetics are described by a three-compartment model with a terminal half-life of 9.5 days . The oral bioavailability of ixazomib is 58% . A high-fat meal decreases both the rate and extent of ixazomib absorption, supporting administration on an empty stomach . Non-cytochrome P450 (CYP)-mediated metabolism is the major clearance mechanism for ixazomib .

Result of Action

Ixazomib’s action results in the induction of apoptosis in multiple myeloma cells . In vitro studies have shown ixazomib to induce apoptosis in multiple myeloma cells that are sensitive or resistant to other conventional therapies . In mouse xenograft models, ixazomib induced tumor growth inhibition .

Action Environment

The efficacy of ixazomib can be influenced by various environmental factors. For instance, a high-fat meal can decrease both the rate and extent of ixazomib absorption . Furthermore, strong inducers of CYP3A, like rifampin, can cause a clinically relevant reduction in ixazomib exposure . Therefore, it is recommended to avoid concomitant administration of ixazomib with strong CYP3A inducers .

Vorbereitungsmethoden

The preparation of ixazomib citrate involves several synthetic routes and reaction conditions. One efficient process includes the direct conversion of a boroester to this compound . The process can be conducted in a single reaction vessel, making it industrially feasible . The reaction typically involves the use of citric acid monohydrate and dichloromethane as solvents .

Analyse Chemischer Reaktionen

Ixazomib-Citrat unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, die es in seine aktive Form, Ixazomib, umwandelt . Es ist ein selektiver, potenter und reversibler Inhibitor des 20S-Proteasoms, der bevorzugt an die β5-Chymotrypsin-ähnliche proteolytische Stelle bindet . Bei höheren Konzentrationen hemmt es auch die proteolytischen β1- und β2-Untereinheiten, was zur Anhäufung von ubiquitinierten Proteinen führt .

Wissenschaftliche Forschungsanwendungen

Ixazomib-Citrat hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird in Kombination mit Lenalidomid und Dexamethason zur Behandlung des multiplen Myeloms bei Patienten eingesetzt, die mindestens eine vorherige Therapie erhalten haben . Es wird auch zur Behandlung anderer hämatologischer und nicht-hämatologischer Malignome, Graft-versus-Host-Krankheit und Lupusnephritis untersucht .

Wirkmechanismus

Ixazomib-Citrat entfaltet seine Wirkung durch Hemmung des 20S-Proteasoms, einer Schlüsselkomponente des Ubiquitin-Proteasom-Systems, das für den Proteinabbau in menschlichen Zellen verantwortlich ist . Durch Bindung an und Hemmung der β5-Chymotrypsin-ähnlichen proteolytischen Stelle verhindert Ixazomib den Abbau von ubiquitinierten Proteinen, was zu Apoptose in multiplen Myelomzellen führt . Dieser Mechanismus ähnelt dem anderer Proteasom-Inhibitoren, hat aber den Vorteil der oralen Verabreichung .

Vergleich Mit ähnlichen Verbindungen

Ixazomib-Citrat ähnelt anderen Proteasom-Inhibitoren wie Bortezomib und Carfilzomib . Ixazomib-Citrat ist insofern einzigartig, als es der erste oral verabreichte Proteasom-Inhibitor ist, der zur Behandlung des multiplen Myeloms zugelassen ist . Bortezomib und Carfilzomib erfordern eine parenterale Verabreichung, was für Patienten weniger komfortabel sein kann .

Ähnliche Verbindungen:- Bortezomib

- Carfilzomib

Ixazomib-Citrat zeichnet sich durch seine orale Bioverfügbarkeit und einfache Verabreichung aus, was es zu einer wertvollen Option für Patienten mit multiplem Myelom macht .

Eigenschaften

IUPAC Name |

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOMYENWWXQSNW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924652 | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239908-20-3 | |

| Record name | Ixazomib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)

![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)

![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)

![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)

![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)